![molecular formula C11H16N2O B12633602 {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol CAS No. 919106-18-6](/img/structure/B12633602.png)
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol is an organic compound with the molecular formula C7H10N2O. It is commonly used as an intermediate in organic synthesis and pharmaceutical production. This compound is known for its role in the synthesis of various medicinal compounds, including antifungal agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol typically involves the reaction of pyridine derivatives with methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form various derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives and cyclopropyl compounds .
科学的研究の応用
{2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly antifungal agents.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound’s structure allows it to bind to active sites of enzymes, thereby inhibiting their activity .
類似化合物との比較
Similar Compounds
- 2-(Methylamino)pyridine-3-methanol
- 2-(N-Methylamino)-3-hydroxymethylpyridine
- 3-Hydroxymethyl-2-methylaminopyridine
Uniqueness
What sets {2-[(Methylamino)methyl]-2-(pyridin-3-yl)cyclopropyl}methanol apart from similar compounds is its unique cyclopropyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specific pharmaceutical agents .
特性
CAS番号 |
919106-18-6 |
|---|---|
分子式 |
C11H16N2O |
分子量 |
192.26 g/mol |
IUPAC名 |
[2-(methylaminomethyl)-2-pyridin-3-ylcyclopropyl]methanol |
InChI |
InChI=1S/C11H16N2O/c1-12-8-11(5-10(11)7-14)9-3-2-4-13-6-9/h2-4,6,10,12,14H,5,7-8H2,1H3 |
InChIキー |
XWRKSMTUMRSRKJ-UHFFFAOYSA-N |
正規SMILES |
CNCC1(CC1CO)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(8R)-8-(3,5-difluorophenyl)-8-methyl-6-(111C)methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2S)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide](/img/structure/B12633523.png)
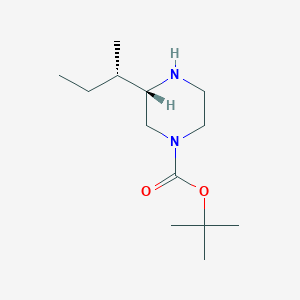

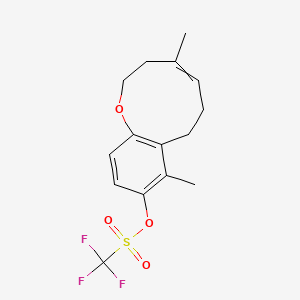
![2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12633542.png)
![Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]-](/img/structure/B12633550.png)

![5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester](/img/structure/B12633558.png)
![2-Bromo-5-[(4-methoxyphenyl)methyl]thiophene](/img/structure/B12633572.png)
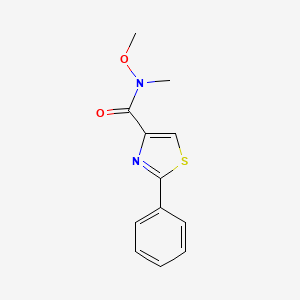
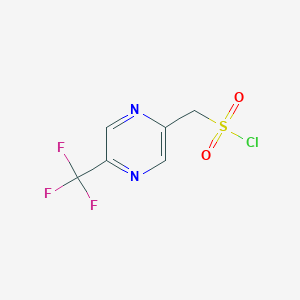
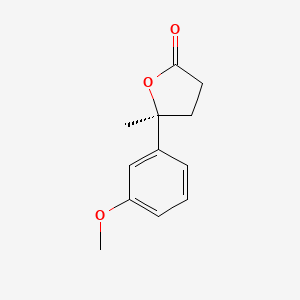
![Methyl 8-chloro-4-(4-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12633598.png)
![3H-Imidazo[4,5-b]pyridine-7-carboxamide, N-(3S)-3-piperidinyl-2-(2-thienyl)-](/img/structure/B12633608.png)
